molecular formula C19H28ClNO6 B12704289 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride

Cat. No.: B12704289
M. Wt: 401.9 g/mol
InChI Key: VCEGXVHHXRCEBF-QKWFRNNBSA-N
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Description

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride typically involves multiple steps. The initial step often includes the formation of the phenolic and ether components separately, followed by their combination under specific reaction conditions. Common reagents used in these reactions include methylamine, phenol, and methoxyphenol, with catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol: Shares the phenolic structure but lacks the ether functionality.

    3-(2-methoxyphenoxy)propane-1,2-diol: Contains the ether functionality but lacks the phenolic structure.

Uniqueness

The uniqueness of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride lies in its combined phenolic and ether functionalities, which provide a versatile platform for various chemical reactions and applications. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds.

Properties

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride

InChI

InChI=1S/C10H14O4.C9H13NO2.ClH/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,8,11-12H,6-7H2,1H3;2-5,9-12H,6H2,1H3;1H/t;9-;/m.0./s1

InChI Key

VCEGXVHHXRCEBF-QKWFRNNBSA-N

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.COC1=CC=CC=C1OCC(CO)O.Cl

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.COC1=CC=CC=C1OCC(CO)O.Cl

Origin of Product

United States

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